tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound features a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. Its molecular formula is with a molecular weight of approximately 298.15 g/mol .
tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is classified as a bicyclic heterocyclic compound, specifically falling under the category of pyrazolopyridines. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves several key steps:
The reaction conditions must be optimized for yield and purity, often involving temperature control and solvent selection to facilitate the desired transformations. For large-scale production, continuous flow reactors may be employed to enhance efficiency and scalability .
The molecular structure of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate features:
The structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is versatile in terms of reactivity:
Common reagents for substitution include nucleophiles like amines or thiols, while deprotection typically employs trifluoroacetic acid under mild conditions. These reactions are crucial for generating more complex molecules from this intermediate .
The mechanism of action for tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate primarily involves its role as an intermediate in synthesizing biologically active compounds. These derivatives may target specific enzymes or receptors—such as kinases—by binding to their active sites and inhibiting their activity. The specific pathways and molecular targets depend on the further modifications made to this compound during synthetic processes .
Relevant analyses such as melting point determination and solubility tests are essential for characterizing this compound further.
tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has significant applications in scientific research:
This compound's unique structural features make it a valuable tool in medicinal chemistry and materials science research.
The pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry and drug discovery, characterized by a fused bicyclic structure that combines a pyrazole ring with a pyridine moiety. This architecture confers unique electronic properties and versatile hydrogen-bonding capabilities, enabling high-affinity interactions with biological targets. The core’s planar geometry allows deep penetration into enzyme binding pockets, particularly kinase ATP-binding sites, where it can form critical hinge-region interactions. For example, the nitrogen atoms at positions 1 and 2 (pyrazole) and position 4 (pyridine) serve as hydrogen bond acceptors or donors, while the C3 position is amenable to electrophilic substitution—such as bromination—to facilitate cross-coupling reactions. This versatility underpins the scaffold’s utility in oncology targets like Mps1 kinase, where derivatives exhibit low-nanomolar inhibitory activity (IC₅₀ = 2.6 nM in optimized compounds) [3] [6]. Additionally, the core’s balanced lipophilicity enhances cell membrane permeability, making it a strategic framework for central nervous system (CNS) and anticancer agents [9].
Table 1: Key Molecular Properties of Pyrazolo[3,4-b]pyridine Core
Property | Value/Description | Functional Implication |
---|---|---|
Ring System | Bicyclic, planar | Deep binding pocket penetration |
Hydrogen Bond Acceptors | 3 nitrogen atoms | Hinge-region interactions in kinases |
C3 Reactivity | Electrophilic substitution site | Suzuki coupling, Buchwald-Hartwig amination |
LogP Range | 1.5–3.0 (typical derivatives) | Balanced lipophilicity for cell permeability |
The compound systematically named tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate adheres to IUPAC conventions where the parent heterocycle is designated as 1H-pyrazolo[3,4-b]pyridine. The "1-carboxylate" suffix indicates the tert-butoxycarbonyl (Boc) group attached to the pyrazole nitrogen (N1), while "3-bromo" specifies bromine substitution at the C3 position of the pyrazole ring. Its molecular formula is C₁₁H₁₂BrN₃O₂, with a molecular weight of 298.14 g/mol [4] [5] [7]. Key physicochemical properties include:
Table 2: Physicochemical and Handling Data
Property | Specification | Source |
---|---|---|
Molecular Weight | 298.14 g/mol | [4] [7] |
Purity | ≥95% | [1] [4] |
Storage Temperature | 2–8°C (under inert atmosphere) | [1] [7] |
Physical Form | Solid (crystalline powder) | [1] [4] |
Boiling Point | 387.1 ± 45.0 °C (predicted) | [5] |
The exploration of pyrazolo[3,4-b]pyridines evolved from early heterocyclic chemistry studies in the mid-20th century, gaining prominence after the 1990s due to their kinase inhibitory potential. Initial syntheses relied on classical cyclocondensation reactions, such as the Gould-Jacobs approach using arylhydrazines and ethoxymethylenemalonates. However, these methods suffered from low yields and regioselectivity issues. A pivotal advancement emerged in the 2010s with the development of protecting-group strategies, exemplified by the adoption of Boc anhydride to shield N1, enabling efficient C3 functionalization. The introduction of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS: 1234616-46-6) as a commercial building block marked a critical milestone, providing medicinal chemists with a stable, versatile intermediate for drug discovery [5] [8].
Recent breakthroughs leverage this compound in palladium-catalyzed cross-couplings to generate targeted inhibitors:
Commercial availability expanded significantly post-2015, with suppliers like Ambeed, TRC, and Matrix Scientific offering gram-to-kilogram quantities. Pricing reflects scale-dependent costs (e.g., $245/250 mg to $519/500 mg) [5], underscoring its value in high-throughput derivatization. The scaffold’s trajectory illustrates a shift from synthetic challenges to targeted applications in oncology and agrochemistry.
Table 3: Commercial Availability and Pricing (Representative Data)
Supplier | Catalog Number | Quantity | Price (USD) |
---|---|---|---|
TRC | B588608 | 100 mg | $60 |
AK Scientific | Y7282 | 250 mg | $245 |
Matrix Scientific | 068797 | 500 mg | $519 |
Source: ChemicalBook [5] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7